molecular formula C21H24ClN7O B2515267 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 920369-12-6

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No.: B2515267
CAS No.: 920369-12-6
M. Wt: 425.92
InChI Key: HNKHHEQJAZRGDY-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone belongs to a class of triazolopyrimidine derivatives characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) substituted at position 3 with a 4-chlorophenyl group. The piperazine ring at position 7 is functionalized with a 2-cyclopentylethanone moiety.

The molecular formula is inferred as C₂₃H₂₄ClN₇O (molecular weight ≈ 449.9 g/mol), with the 4-chlorophenyl group enhancing electronic interactions and the cyclopentylethanone moiety contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHHEQJAZRGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation. The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83. This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells.

Cellular Effects

The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone on various cell types are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis. It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival. Additionally, the compound influences cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells.

Transport and Distribution

Within cells and tissues, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of the compound within these tissues can influence its therapeutic efficacy and toxicity.

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a complex heterocyclic molecule that has garnered attention due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A triazolo-pyrimidine core which is known for various biological activities.
  • A piperazine moiety that often enhances pharmacological properties.
  • A cyclopentyl group which may influence lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific compound in focus has shown promising results against various cancer cell lines.

  • Mechanism of Action
    • The compound interacts with key enzymes involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit the activity of Poly (ADP-Ribose) Polymerase 1 (PARP1) , a crucial enzyme in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, enhancing the effects of chemotherapeutic agents like Olaparib .
  • Efficacy Against Cancer Cell Lines
    • In vitro studies have indicated that the compound exhibits cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value for the compound was found to be approximately 18 μM , showcasing moderate efficacy compared to standard treatments .

Study 1: Inhibition of PARP1

A study investigated the effects of the compound on PARP1 activity:

  • Experimental Setup : MCF-7 cells were treated with varying concentrations of the compound to assess its impact on PARP1 activity.
  • Results : The compound significantly inhibited PARP1 activity at concentrations ranging from 0.01 µM to 100 µM. The observed inhibition was comparable to that of Olaparib, a well-known PARP inhibitor .

Study 2: Cytotoxicity Assays

Another study focused on evaluating the cytotoxic potential:

  • Cell Lines Tested : MCF-7 and Bel-7402 (liver cancer) cells.
  • Findings : The compound exhibited greater cytotoxicity against MCF-7 cells compared to control groups, indicating its potential as an anticancer agent .

Data Summary

PropertyValue
Chemical FormulaC19H22ClN5O
IC50 (MCF-7)18 μM
MechanismPARP1 Inhibition
Target EnzymePoly (ADP-Ribose) Polymerase 1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Substituent on Triazole Substituent on Piperazine-Ketone Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Chlorophenyl 2-cyclopentylethanone C₂₃H₂₄ClN₇O 449.9 Cyclopentyl enhances lipophilicity; ethanone linker may improve flexibility N/A
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]-2-(4-chlorophenyl)ethanone Benzyl 2-(4-chlorophenyl)ethanone C₂₅H₂₃ClN₈O 486.95 Bulky benzyl group may reduce solubility; dual chlorophenyl motifs
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-(trifluoromethyl)phenyl methanone C₂₂H₁₉F₃N₈O 484.43 Trifluoromethyl enhances electronegativity and metabolic stability
Cyclopentyl(4-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 4-Methoxyphenyl Cyclopentyl methanone C₂₁H₂₅N₇O₂ 407.5 Methoxy group improves solubility; shorter ketone chain
1-(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone 4-Chlorophenyl 2-(4-methoxyphenyl)ethanone C₂₃H₂₂ClN₇O₂ 463.9 Methoxyphenyl balances lipophilicity; same triazole substituent as target
(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone 4-Chlorophenyl Cyclohexyl methanone C₂₁H₂₄ClN₇O 425.9 Cyclohexyl increases steric hindrance; methanone reduces chain length

Structural and Functional Implications

Substituent Effects on Triazole Core

  • 4-Chlorophenyl (Target, ) : The electron-withdrawing chlorine atom may enhance binding affinity to hydrophobic pockets in biological targets.
  • Benzyl () : Introduces aromatic bulk but may reduce aqueous solubility.
  • 4-Methylphenyl () : Methyl groups improve metabolic stability but offer weaker electronic effects compared to halogens.
  • 4-Methoxyphenyl () : Methoxy groups enhance solubility through polar interactions.

Piperazine-Ketone Modifications

  • 2-Cyclopentylethanone (Target): The ethanone linker provides conformational flexibility, while the cyclopentyl group balances lipophilicity and steric demands.
  • Trifluoromethylphenyl () : Strong electron-withdrawing effects improve resistance to oxidative metabolism.
  • 4-Methoxyphenyl Ethanone (): Polar methoxy group enhances solubility without sacrificing aromatic interactions.

Research Trends and Gaps

  • Target Compound: No direct biological data are available in the evidence.
  • Synthetic Accessibility: The cyclopentylethanone group in the target compound may require specialized coupling reagents for piperazine functionalization.
  • Pharmacokinetics : Cyclopentyl derivatives often exhibit improved metabolic stability over benzyl or phenyl analogs .

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